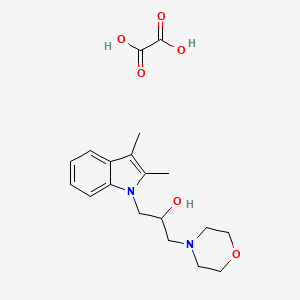

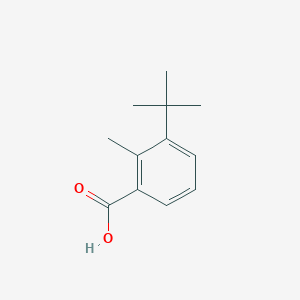

![molecular formula C16H20N2O3S B2972366 3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097924-03-1](/img/structure/B2972366.png)

3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

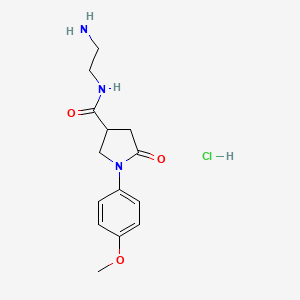

The compound “3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups, including a phenylsulfanyl group, a propanoyl group, a pyrrolidinyl group, and an oxazolidinone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds, such as 1,3-oxazolidin-2-ones, has been studied . These methods often involve intramolecular heterocyclization and the use of various catalysts .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .Applications De Recherche Scientifique

Antibacterial Activity

Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which share a structural resemblance with the compound , has been conducted to expand the spectrum of activity of oxazolidinones to include Gram-negative organisms. These efforts have resulted in compounds with effective activity against fastidious Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Substituent effects on these azolyl moieties significantly influence antibacterial activity, with certain substitutions leading to improvements in activity against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Monoamine Oxidase Inhibition

A study on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are structurally related to the compound of interest, revealed their potential as reversible, highly potent, and selective inhibitors of monoamine oxidase type A (MAO-A). This discovery highlights the compound's relevance in neuroscience research, particularly for conditions influenced by MAO-A activity, such as depression (Mai et al., 2002).

Enhancement of Solubility and Safety Profile

The development of oxazolidinones with improved antibacterial activity and safety profiles, including reduced monoamine oxidase A inhibition and enhanced solubility, is a key area of research. New analogues bearing acyclic substituents have shown excellent activity against Gram-positive pathogens, such as linezolid-resistant Streptococcus pneumoniae, while also exhibiting reduced MAO-A inhibition and improved solubility. These findings suggest potential for the development of safer, more effective antibacterial agents (Reck et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-15(7-11-22-14-4-2-1-3-5-14)17-8-6-13(12-17)18-9-10-21-16(18)20/h1-5,13H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJUBVMEPHAMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

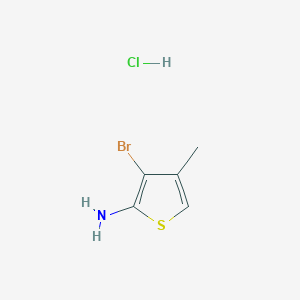

![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)

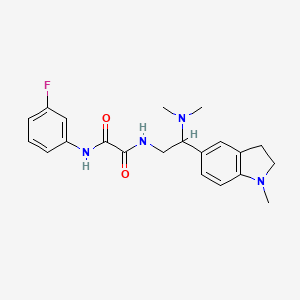

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)

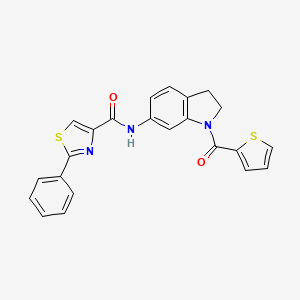

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)